3-Cyclobutylbutyric acid
Overview
Description
3-Cyclobutylbutyric acid is an organic compound characterized by a cyclobutyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbutyric acid typically involves the introduction of a cyclobutyl group into a butyric acid framework. One common method is the alkylation of butyric acid derivatives with cyclobutyl halides under basic conditions. This reaction can be facilitated by using strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of cyclobutyl-substituted intermediates or the use of continuous flow reactors to optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylbutyric acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The cyclobutyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Cyclobutylbutyric acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutylbutyric acid involves its interaction with specific molecular targets and pathways. The cyclobutyl group may influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Butyric Acid: A simpler analog without the cyclobutyl group.
Cyclobutylcarboxylic Acid: Contains a cyclobutyl group but differs in the length of the carbon chain.
Cyclobutylacetic Acid: Another analog with a different carbon chain length.
Uniqueness: 3-Cyclobutylbutyric acid is unique due to the presence of both a cyclobutyl group and a butyric acid backbone, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-cyclobutylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(5-8(9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZGMVAWPXGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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